4-Carbamoyl-2-nitrobenzoic acid
Overview
Description
4-Carbamoyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H6N2O5 It is a derivative of benzoic acid, featuring both a carbamoyl group (-CONH2) and a nitro group (-NO2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Carbamoyl-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-carbamoylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Carbamoyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding carboxylic acid and ammonia under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Ammonia, amines, and other nucleophilic reagents.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-Carbamoyl-2-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Hydrolysis: 4-Carboxy-2-nitrobenzoic acid and ammonia.
Scientific Research Applications
4-Carbamoyl-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in studies involving nitration and reduction reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry for drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 4-carbamoyl-2-nitrobenzoic acid depends on its chemical reactivity. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an intermediate. The carbamoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Similar structure but with the nitro group in the ortho position.
3-Nitrobenzoic acid: Nitro group in the meta position.
4-Nitrobenzoic acid: Lacks the carbamoyl group, only has the nitro group in the para position.
Uniqueness
4-Carbamoyl-2-nitrobenzoic acid is unique due to the presence of both the carbamoyl and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in synthesis and research.
Properties
IUPAC Name |
4-carbamoyl-2-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O5/c9-7(11)4-1-2-5(8(12)13)6(3-4)10(14)15/h1-3H,(H2,9,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUFCFXGNSMISM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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